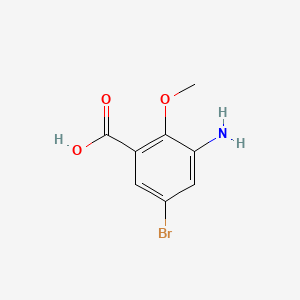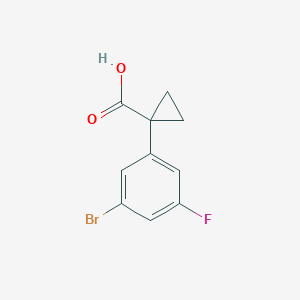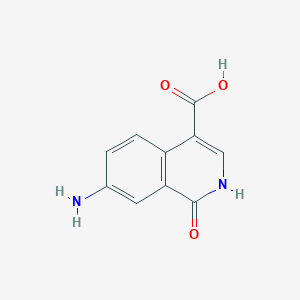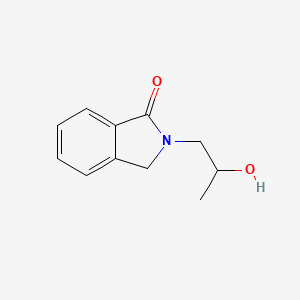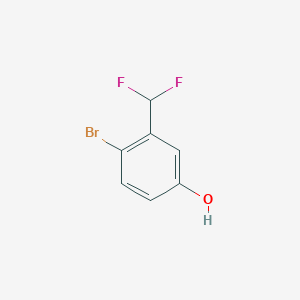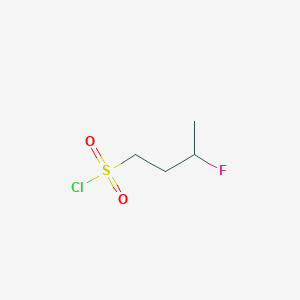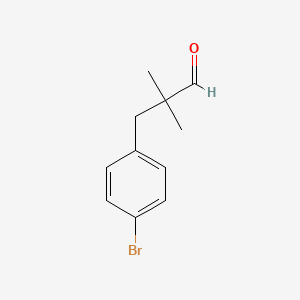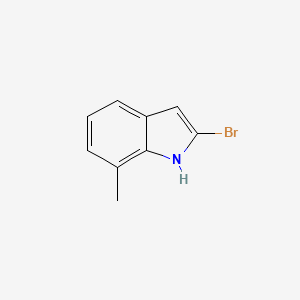
(S)-3-(4-Bromophenyl)piperidine
説明
“(S)-3-(4-Bromophenyl)piperidine” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Synthesis Analysis
The synthesis of “(S)-3-(4-Bromophenyl)piperidine” involves a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines . Commercially available 3-(4-bromophenyl)pyridine could be efficiently converted to piperidine (S)-3c in just three steps and 61% overall yield (99% ee). This was followed by deallylation and N-Boc-protection to yield (S)-23 in 64% yield, a key intermediate in Merck’s second-generation synthesis .
Molecular Structure Analysis
The molecular formula of “(S)-3-(4-Bromophenyl)piperidine” is C11H14BrN .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-3-(4-Bromophenyl)piperidine” include a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation .
Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-(4-Bromophenyl)piperidine” is 240.14 g/mol .
科学的研究の応用
Analgesic and Antiplatelet Activities
Piperidine derivatives, including (S)-3-(4-Bromophenyl)piperidine, have been investigated for their potential analgesic activities and ability to inhibit platelet aggregation. Studies suggest these compounds can block the effects of prostaglandins, contributing to their analgesic properties. Specifically, some derivatives have shown significant analgesic effects and interactions with opioid receptors. Additionally, their antiplatelet activity, possibly through inhibition of thromboxane A2, has been observed in certain derivatives (Saify et al., 2012).
Anti-inflammatory Properties
Research on broperamole, a derivative of piperidine, demonstrated potent anti-inflammatory activity in animal models. This compound showed systemic anti-inflammatory effects significantly greater than phenylbutazone, a standard anti-inflammatory drug. It also exhibited topical anti-inflammatory activity and antipyretic effects without affecting normal body temperature (Leeling et al., 1980).
Application in Neuroleptic Agents
Piperidine derivatives have been used in the synthesis of neuroleptic agents. For example, 2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for metabolic studies, demonstrating the utility of piperidine derivatives in developing neuroleptic drugs (Nakatsuka et al., 1981).
Development of Antipsychotic Drugs
Compounds containing piperidine structures have been explored for their potential as atypical antipsychotic drugs. These compounds have shown efficacy in behavioral models predictive of antipsychotic effectiveness. The piperidine derivatives exhibited inhibition of stereotypies and induction of catalepsy at higher doses, suggesting a profile consistent with atypical antipsychotic drugs, which are associated with fewer extrapyramidal side effects (Bolós et al., 1996).
Anticancer Potential
Some 4-piperidinol derivatives have been synthesized and tested for cytotoxicity against human hepatoma and breast cancer cell lines. These compounds exhibited varying degrees of cytotoxic potency, indicating potential applications in cancer treatment. Particularly, certain derivatives were found to be more potent than the reference compound 5-FU against specific cancer cell lines (Kucukoglu et al., 2015).
Anticonvulsant Activity
N-Mannich bases derived from piperidine have been evaluated for their anticonvulsant activity. These compounds showed effectiveness in animal models, with some molecules exhibiting significant protection in maximal electroshock seizure and subcutaneous pentylenetetrazole seizure tests. Their low neurotoxicity and high potency compared to standard antiepileptic drugs highlight their potential in anticonvulsant therapy (Obniska et al., 2012).
作用機序
将来の方向性
The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles like “(S)-3-(4-Bromophenyl)piperidine” is an important goal for the chemical industry. In particular, substituted chiral piperidines are prominent targets due to their prevalence in medicinally relevant compounds and their precursors . The chemo-enzymatic approach used in the synthesis of “(S)-3-(4-Bromophenyl)piperidine” has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two important intermediates in synthetic routes of the ovarian cancer monotherapeutic Niraparib .
特性
IUPAC Name |
(3S)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Bromophenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



